PR-104A

AKR1C3 Bioreductive activation Myelotoxicity

Select PR-104A for its unique dual activation by hypoxia (POR-mediated) and aerobic AKR1C3 reduction—a mechanism absent in other bioreductive prodrugs. This species-specific activation (human AKR1C3, not rodent orthologues) creates a defined therapeutic window essential for translational studies. Superior HR repair deficiency dependence vs benzotriazine N-oxides makes it the definitive nitrogen mustard HAP for BRCA2-knockout and HR-deficient tumor models. Clinically validated PK parameters (MTD 1,100 mg/m² q3w) and established AKR1C3 biomarker correlation in T-ALL enable rational experimental design unmatched by preclinical-only HAPs.

Molecular Formula C14H19BrN4O9S
Molecular Weight 499.29 g/mol
CAS No. 680199-06-8
Cat. No. B1678027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePR-104A
CAS680199-06-8
SynonymsPR-104A
Molecular FormulaC14H19BrN4O9S
Molecular Weight499.29 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NCCO
InChIInChI=1S/C14H19BrN4O9S/c1-29(26,27)28-7-5-17(4-2-15)13-11(14(21)16-3-6-20)8-10(18(22)23)9-12(13)19(24)25/h8-9,20H,2-7H2,1H3,(H,16,21)
InChIKeyAZICEEZSDKZDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PR-104A (CAS 680199-06-8): Hypoxia-Activated Nitrogen Mustard Prodrug for Targeted Cancer Research


PR-104A is a hypoxia-selective DNA cross-linking agent and the active alcohol metabolite of the phosphate ester pre-prodrug PR-104 [1]. Belonging to the dinitrobenzamide nitrogen mustard class of hypoxia-activated prodrugs (HAPs), PR-104A is a clinical-stage compound that undergoes bioreductive activation to form cytotoxic DNA crosslinks [2]. It is activated via one-electron reduction by NADPH:cytochrome P450 oxidoreductase (POR) under hypoxic conditions and, notably, via two-electron reduction by human aldo-keto reductase 1C3 (AKR1C3) independently of oxygen tension [3]. This dual activation mechanism distinguishes PR-104A within the HAP landscape and provides a basis for its activity in both hypoxic solid tumors and AKR1C3-expressing hematologic malignancies.

PR-104A Procurement Rationale: Why In-Class Hypoxia Prodrugs Are Not Interchangeable


Procurement decisions for hypoxia-activated prodrugs cannot rely on class-level assumptions of functional equivalence. Direct comparative studies reveal that PR-104A, evofosfamide (TH-302), and benzotriazine N-oxides (tirapazamine, SN30000/CEN-209) exhibit markedly different potency, hypoxic selectivity, DNA repair pathway dependence, and activation mechanisms [1]. For instance, evofosfamide demonstrates greater hypoxic selectivity than PR-104A in head and neck squamous cell carcinoma (HNSCC) models but exhibits distinct sensitivity determinants that do not correlate with PR-104A [2]. Conversely, PR-104A shows superior dependence on homologous recombination repair deficiency compared to benzotriazine N-oxides [3]. Furthermore, the unique activation of PR-104A by AKR1C3—absent in key preclinical toxicology species—creates a species-specific therapeutic window that cannot be extrapolated to other HAPs [4]. Substituting one HAP for another without accounting for these differential pharmacological properties will compromise experimental reproducibility and invalidate cross-study comparisons.

PR-104A Quantitative Differentiation: Head-to-Head Potency, Selectivity, and Biomarker Evidence


AKR1C3-Mediated Aerobic Activation: A Unique Liability Differentiating PR-104A from Other Bioreductive Prodrugs

PR-104A undergoes two-electron reduction by human aldo-keto reductase 1C3 (AKR1C3) under aerobic conditions, a property not shared by 10 other bioreductive prodrugs tested. AKR1C3 protein was detected by Western blot in 7 of 23 cell lines and correlated with oxic PR-104A metabolism [1]. This AKR1C3-mediated activation is responsible for dose-limiting myelotoxicity in humans, resulting in human PR-104A plasma exposure levels 3.4- to 9.6-fold lower than can be achieved in murine models [2]. Crucially, orthologues of human AKR1C3 from mouse, rat, and dog are incapable of reducing PR-104A, explaining the species discrepancy in tolerability [2].

AKR1C3 Bioreductive activation Myelotoxicity Species differences

Comparative Potency and Hypoxic Selectivity: PR-104A vs. Evofosfamide vs. SN30000 in HNSCC Models

In a comparative antiproliferative assay across 22 HNSCC cell lines, evofosfamide was more potent and more selective for hypoxic cells than PR-104A or SN30000 [1]. Cell line sensitivity to evofosfamide correlated with bromo-isophosphoramide mustard (Br-IPM) and cisplatin but not with PR-104A, SN30000, or 5-FU, indicating distinct sensitivity determinants [1]. Separately, hypoxic selectivity of CEN-209 (SN30000) was significantly greater than PR-104A and comparable to tirapazamine and TH-302 [2].

Head and neck squamous cell carcinoma Hypoxic selectivity Antiproliferative assay Cross-resistance

Homologous Recombination Repair Dependence: PR-104A Superior to Benzotriazine N-Oxides in HR-Deficient Tumors

PR-104A and TH-302, as nitrogen mustard prodrugs that generate DNA interstrand cross-links, show greater dependence on homologous recombination (HR) repair deficiency than benzotriazine di-N-oxides [1]. In BRCA2-knockout DLD-1 cells, PR-104A and TH-302 demonstrated markedly increased clonogenic cell killing compared to SN30000, both in vitro and in xenograft models [2]. PR-104 monotherapy was more effective than cisplatin at inhibiting growth of BRCA2-knockout tumors at equitoxic doses [2].

Homologous recombination repair BRCA2 DNA cross-linking Synthetic lethality

AKR1C3 as a Predictive Biomarker: Differential Sensitivity in T-ALL vs. BCP-ALL

In a panel of 7 patient-derived pediatric ALL xenografts, PR-104 showed significantly greater efficacy against T-lineage ALL (T-ALL) than B-cell-precursor ALL (BCP-ALL) xenografts [1]. Single-agent PR-104 was more efficacious against T-ALL xenografts compared with a combination regimen of vincristine, dexamethasone, and L-asparaginase [1]. AKR1C3 expression was significantly higher in T-ALL xenografts compared with BCP-ALL, and correlated with PR-104/PR-104A sensitivity in vivo and in vitro [1]. Overexpression of AKR1C3 in a resistant BCP-ALL xenograft resulted in dramatic sensitization to PR-104 in vivo [1].

T-cell acute lymphoblastic leukemia AKR1C3 Biomarker Patient stratification

Pediatric Preclinical Testing Program: Broad In Vivo Efficacy Profile Across Solid Tumors and ALL

In the Pediatric Preclinical Testing Program (PPTP), PR-104A was tested in vitro against a panel of cell lines (10 nM to 100 μM), with leukemia models showing the highest sensitivity [1]. In vivo, PR-104 induced objective responses at its maximum tolerated dose (MTD) of 550 mg/kg in 21 of 34 solid tumor models and maintained complete responses against 7 of 7 acute lymphoblastic leukemia (ALL) models [1]. At 270 mg/kg (half the MTD), PR-104 did not induce solid tumor regressions, suggesting a steep dose-response relationship [1]. Pharmacokinetic analysis suggests higher systemic exposures to PR-104A and its metabolites in mice compared to those achievable in patients [1].

Pediatric oncology Xenograft models Acute lymphoblastic leukemia Solid tumors

Clinical Pharmacokinetics: Human PR-104A Exposure Benchmarking Against Murine Antitumor Levels

In a Phase I pharmacokinetic study of PR-104 in patients with advanced solid tumors, PR-104A exposure at the MTD of 1,100 mg/m² reached levels similar to those associated with antitumor activity in animal xenograft models [1]. The PR-104A AUC at MTD was 1,206 μg·min/mL, with a Cmax of 15.4 μg/mL [1]. In a separate weekly dosing Phase I trial, the MTD was 675 mg/m²/week, with thrombocytopenia as the dose-limiting toxicity [2]. Estimated unbound human clearance of PR-104A was 211 L/h/70 kg, with a steady-state unbound volume of 105 L/70 kg [3]. PR-104A is glucuronidated by UGT2B7 with high specificity, which makes a major contribution to its clearance in humans [3].

Pharmacokinetics Phase I clinical trial AUC Maximum tolerated dose

PR-104A Optimal Research Applications: Evidence-Backed Use Cases for Scientific Selection


Investigating AKR1C3-Mediated Prodrug Activation and Species-Specific Toxicology

Researchers seeking a model compound to study the impact of human AKR1C3 expression on prodrug activation and therapeutic index should select PR-104A. Unlike 10 other bioreductive prodrugs tested, PR-104A is uniquely activated by human AKR1C3 under aerobic conditions [1]. The absence of PR-104A reduction by mouse, rat, and dog AKR1C3 orthologues creates a defined species difference that directly accounts for the 3.4- to 9.6-fold lower human plasma exposure tolerance compared to murine models [2]. This makes PR-104A an essential tool for studies investigating species-specific toxicokinetics, the development of AKR1C3-resistant analogs (e.g., SN29176), and the preclinical evaluation of therapeutic window restoration strategies [2].

Exploiting Homologous Recombination Repair Deficiency in BRCA-Mutant and Triple-Negative Breast Cancer Models

For studies examining synthetic lethality in homologous recombination (HR) repair-deficient tumors, PR-104A offers mechanistic superiority over benzotriazine N-oxide HAPs. PR-104A demonstrates high dependence on HR deficiency for cytotoxicity, showing marked clonogenic cell killing in BRCA2-knockout cells, whereas SN30000 exhibits only modest sensitization [1]. PR-104 monotherapy was more effective than cisplatin at inhibiting growth of BRCA2-knockout tumors at equitoxic doses [1]. This differential HR dependence positions PR-104A as the preferred nitrogen mustard HAP for investigating therapeutic strategies in triple-negative breast cancer and other HR-deficient malignancies where benzotriazine N-oxides would be ineffective.

Targeting T-Cell Acute Lymphoblastic Leukemia with AKR1C3 Biomarker-Guided Approaches

Investigators focused on relapsed/refractory T-ALL should prioritize PR-104A based on its validated AKR1C3 biomarker relationship. In patient-derived pediatric ALL xenografts, PR-104 demonstrated significantly greater efficacy in T-ALL versus BCP-ALL, and single-agent PR-104 was more efficacious than a vincristine/dexamethasone/L-asparaginase combination [1]. AKR1C3 expression correlates directly with PR-104/PR-104A sensitivity, and overexpression of AKR1C3 in resistant BCP-ALL models dramatically sensitizes tumors to PR-104 in vivo [1]. This established biomarker relationship enables rational patient stratification and positions PR-104A as a critical tool compound for AKR1C3-targeted leukemia research.

Benchmarking Novel HAP Candidates Against a Clinically Validated Reference Standard

Researchers developing next-generation hypoxia-activated prodrugs should employ PR-104A as a reference standard for comparative benchmarking. PR-104A has established clinical PK parameters including an MTD of 1,100 mg/m² (q3w) and 675 mg/m² (weekly), with PR-104A AUC at MTD (1,206 μg·min/mL) reaching exposures associated with murine antitumor activity [1][2]. Its activation by both hypoxic POR-mediated reduction and aerobic AKR1C3-mediated reduction provides a dual-mechanism comparator against which novel HAPs can be evaluated for selectivity, species differences, and predicted therapeutic window. This clinical PK dataset enables meaningful translational comparisons that purely preclinical HAP candidates cannot support.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for PR-104A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.